(4-Formyl-5-hydroxy-6-methylpyridin-3-yl)methyl hydrogen sulfate
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Overview
Description
(4-Formyl-5-hydroxy-6-methylpyridin-3-yl)methyl hydrogen sulfate is a chemical compound with the molecular formula C8H9NO5S. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is notable for its unique structure, which includes a formyl group, a hydroxyl group, and a methyl group attached to the pyridine ring, along with a sulfate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Formyl-5-hydroxy-6-methylpyridin-3-yl)methyl hydrogen sulfate typically involves the following steps:
Starting Material: The synthesis begins with 4-formyl-5-hydroxy-6-methylpyridine.
Sulfation Reaction: The hydroxyl group on the pyridine ring is sulfated using sulfur trioxide or chlorosulfonic acid in the presence of a base such as pyridine or triethylamine. This reaction forms the sulfate ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(4-Formyl-5-hydroxy-6-methylpyridin-3-yl)methyl hydrogen sulfate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: 4-Carboxy-5-hydroxy-6-methylpyridine.
Reduction: 4-Hydroxymethyl-5-hydroxy-6-methylpyridine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Formyl-5-hydroxy-6-methylpyridin-3-yl)methyl hydrogen sulfate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and metabolic pathways.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (4-Formyl-5-hydroxy-6-methylpyridin-3-yl)methyl hydrogen sulfate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The sulfate ester can enhance the compound’s solubility and facilitate its transport across cell membranes.
Comparison with Similar Compounds
Similar Compounds
4-Formyl-5-hydroxy-6-methylpyridine: Lacks the sulfate ester group.
4-Formyl-5-hydroxy-6-methylpyridin-3-yl)methyl dihydrogen phosphate: Contains a phosphate ester instead of a sulfate ester.
Uniqueness
(4-Formyl-5-hydroxy-6-methylpyridin-3-yl)methyl hydrogen sulfate is unique due to the presence of both a formyl group and a sulfate ester on the same molecule. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
(4-formyl-5-hydroxy-6-methylpyridin-3-yl)methyl hydrogen sulfate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO6S/c1-5-8(11)7(3-10)6(2-9-5)4-15-16(12,13)14/h2-3,11H,4H2,1H3,(H,12,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJQQRWWUNXTWER-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=C1O)C=O)COS(=O)(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30960643 |
Source
|
Record name | (4-Formyl-5-hydroxy-6-methylpyridin-3-yl)methyl hydrogen sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30960643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40225-35-2 |
Source
|
Record name | Pyridoxal 5'-sulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040225352 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (4-Formyl-5-hydroxy-6-methylpyridin-3-yl)methyl hydrogen sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30960643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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